molecular formula C22H18FN3S B2874335 N-benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine CAS No. 688354-45-2

N-benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine

Cat. No.: B2874335
CAS No.: 688354-45-2
M. Wt: 375.47
InChI Key: AIZBAVILNZEVBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine is a chemical compound used in scientific research. Its versatile nature allows it to be applied in various scientific studies, particularly in the fields of medicinal chemistry and drug development. This compound is known for its potential in innovative scientific breakthroughs.

Mechanism of Action

Target of Action

The primary target of N-benzyl-2-((2-fluorobenzyl)thio)quinazolin-4-amine is the Werner (WRN) helicase . This enzyme plays a crucial role in maintaining genomic stability and is involved in DNA repair, replication, and transcription .

Mode of Action

N-benzyl-2-((2-fluorobenzyl)thio)quinazolin-4-amine interacts with the WRN helicase, inhibiting its activity . This interaction disrupts the normal function of the enzyme, leading to changes in DNA repair and replication processes .

Biochemical Pathways

The inhibition of WRN helicase affects several biochemical pathways related to DNA repair and replication . These include the base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) pathways . Disruption of these pathways can lead to genomic instability, promoting the accumulation of mutations and potentially leading to cell death .

Pharmacokinetics

Similar quinazoline derivatives have been shown to exhibit good bioavailability .

Result of Action

The inhibition of WRN helicase by N-benzyl-2-((2-fluorobenzyl)thio)quinazolin-4-amine can lead to genomic instability and the accumulation of DNA damage . This can result in cell cycle arrest and apoptosis, particularly in cancer cells that rely on WRN helicase for survival .

Action Environment

Environmental factors such as oxidative stress and exposure to DNA-damaging agents can influence the action of N-benzyl-2-((2-fluorobenzyl)thio)quinazolin-4-amine . These factors can increase DNA damage and replication stress, potentially enhancing the compound’s efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction is known for its mild and functional group tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes used in laboratory settings are scaled up for industrial production, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazolinone derivatives, while substitution reactions may produce various substituted quinazoline compounds.

Scientific Research Applications

N-benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine is used in a wide range of scientific research applications. These include:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine include other quinazoline derivatives such as:

  • N-aryl-2-trifluoromethyl-quinazoline-4-amine
  • N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a benzyl group and a fluorophenyl group attached to the quinazoline core

Properties

IUPAC Name

N-benzyl-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3S/c23-19-12-6-4-10-17(19)15-27-22-25-20-13-7-5-11-18(20)21(26-22)24-14-16-8-2-1-3-9-16/h1-13H,14-15H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZBAVILNZEVBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.